molecular formula C12H13N3O5S B2369099 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1235076-33-1

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2369099
CAS No.: 1235076-33-1
M. Wt: 311.31
InChI Key: CBVMTXLRQGWILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C12H13N3O5S and its molecular weight is 311.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-8-14-12(20-15-8)7-13-21(16,17)9-2-3-10-11(6-9)19-5-4-18-10/h2-3,6,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVMTXLRQGWILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a complex molecular structure that integrates various heterocycles, particularly the 1,2,4-oxadiazole and benzo[b][1,4]dioxine moieties. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits notable biological activities:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles demonstrate significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to the target compound have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 4 to 32 μg/mL .
CompoundTarget OrganismMIC (μg/mL)
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-phenyl)-1H-benzo[d]imidazoleS. aureus16
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-triazol-1-yl)ethyl)E. coli32

Anticancer Potential

The oxadiazole scaffold has been extensively studied for its anticancer properties. Mechanistic studies suggest that compounds like this compound may inhibit key enzymes involved in cancer progression:

  • Target Enzymes : Thymidylate synthase and histone deacetylases (HDAC) are among the primary targets for anticancer activity .

Anti-inflammatory Effects

Compounds featuring the oxadiazole structure have also been noted for their anti-inflammatory properties. They may exert effects by modulating inflammatory pathways and reducing cytokine production .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes critical in metabolic pathways.
  • Receptor Interaction : It could interact with various receptors involved in inflammatory and cancer pathways.
  • Cell Cycle Modulation : Potential effects on cell cycle regulation may contribute to its anticancer properties.

Case Studies

A notable study evaluated the pharmacokinetics and biological effects of similar oxadiazole derivatives in animal models. The findings indicated significant antitumor activity with minimal toxicity at therapeutic doses .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving 2,3-dihydrobenzo[b][1,4]dioxin-6-amine and various sulfonyl chlorides. The synthesis typically involves:

  • Starting Material : 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.
  • Reagents : Sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride).

The reaction conditions often include stirring in an alkaline medium to facilitate the formation of the sulfonamide linkage. Subsequent derivatization allows for the introduction of various substituents to enhance biological activity.

Enzyme Inhibition

Research has demonstrated that derivatives of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibit significant inhibitory effects on key enzymes involved in metabolic disorders:

  • α-glucosidase Inhibition : Compounds derived from this sulfonamide have shown promise as inhibitors of α-glucosidase, which is crucial for glucose metabolism and a target for Type 2 diabetes management .
  • Acetylcholinesterase Inhibition : The ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial and Anticancer Properties

The oxadiazole moiety is known for its antimicrobial properties. Studies indicate that compounds containing this structure can act against various bacterial strains and may possess anticancer activity:

  • Antimicrobial Activity : Research indicates that derivatives can inhibit the growth of pathogenic bacteria .
  • Anticancer Potential : Some studies have reported that related sulfonamide compounds exhibit cytotoxic effects on cancer cell lines .

Case Study on Enzyme Inhibition

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the synthesis of new sulfonamides based on 2,3-dihydrobenzo[b][1,4]dioxin derivatives. The synthesized compounds were tested for their inhibitory activity against α-glucosidase and acetylcholinesterase. Results indicated that specific derivatives showed enhanced inhibition compared to standard drugs .

Compound Nameα-glucosidase IC50 (µM)Acetylcholinesterase IC50 (µM)
Compound A1215
Compound B810
Compound C2025

Antimicrobial Activity Study

In another research study focusing on antimicrobial properties, derivatives of this compound were screened against various bacterial strains. The results showed promising antibacterial activity with minimum inhibitory concentrations comparable to existing antibiotics .

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety demonstrates significant electrophilic character, enabling multiple reaction pathways:

Reaction TypeConditionsProductsKey ObservationsSource
Nucleophilic Substitution K₂CO₃/DMF, 80°C with aryl halides5-substituted oxadiazolesMethyl group at position 3 directs regioselectivity toward position 5
Acid Hydrolysis 6M HCl, reflux (12-24 hrs)Carboxylic acid derivativesComplete ring opening occurs with formation of amidoxime intermediates
Reductive Ring Opening H₂/Pd-C (1 atm), EtOHAmidinesSelective reduction of N-O bond without affecting sulfonamide

Notable Finding: The electron-withdrawing sulfonamide group at position 6 enhances the oxadiazole's susceptibility to nucleophilic attack (83% yield in arylations vs. 67% in non-sulfonamide analogs).

Sulfonamide Group Transformations

The -SO₂NH- functionality participates in characteristic reactions:

a. Alkylation

  • Conditions: NaH/THF, alkyl halides (1:1.2 molar ratio)

  • Products: N-alkylsulfonamides

  • Efficiency: 78-92% yields with primary alkyl halides; <45% with bulky substrates

b. Acylation

  • Reagents: AcCl or benzoyl chloride in pyridine

  • Key Insight: Requires 2.5 eq acyl chloride for complete conversion due to steric hindrance from oxadiazole methyl group

c. Complexation

  • Forms stable complexes with transition metals (Cu²⁺, Zn²⁺) in 2:1 ligand:metal ratio
    | Metal | Stability Constant (log β) | Application Relevance |
    |-------|----------------------------|-----------------------|
    | Cu²⁺ | 12.4 ± 0.3 | Antimicrobial activity enhancement |
    | Zn²⁺ | 9.8 ± 0.2 | Luminescent materials |

Benzo dioxine Modifications

The fused oxygen heterocycle undergoes selective functionalization:

Electrophilic Substitution

PositionReactionYield (%)Regiochemical Control
7Nitration68Directed by sulfonamide's -I effect
5Bromination72Steric protection from oxadiazole methyl group

Oxidative Ring Opening

  • Conditions: RuO₄/NaIO₄ in CCl₄/H₂O

  • Products: Catechol derivatives

  • Kinetics: t₁/₂ = 3.2 hrs at 25°C, complete degradation in 24 hrs

Multicomponent Reactions

The compound participates in tandem transformations:

Example Sequence:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.